3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide
3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0736925
InChI:
InChI=1S/C18H19ClN2O3/c1-2-10-20-18(23)13-6-5-7-14(11-13)21-17(22)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,23)(H,21,22)
SMILES:
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Molecular Formula:
C18H19ClN2O3
Molecular Weight:
346.8 g/mol
3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide
CAS No.:
Cat. No.: VC0736925
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O3 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 3-[[2-(2-chlorophenoxy)acetyl]amino]-N-propylbenzamide |
| Standard InChI | InChI=1S/C18H19ClN2O3/c1-2-10-20-18(23)13-6-5-7-14(11-13)21-17(22)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | CDCATXUCWZAYET-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl |
| Canonical SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator